Butyl (2S)-oxolane-2-carboxylate
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Overview
Description
Butyl (2S)-oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of a butyl ester group attached to the (2S)-oxolane-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl (2S)-oxolane-2-carboxylate typically involves the esterification of (2S)-oxolane-2-carboxylic acid with butanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of flow microreactors, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions: Butyl (2S)-oxolane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (2S)-oxolane-2-carboxylic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: (2S)-oxolane-2-carboxylic acid and butanol.
Reduction: (2S)-oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl (2S)-oxolane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of Butyl (2S)-oxolane-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active (2S)-oxolane-2-carboxylic acid, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl (2S)-oxolane-2-carboxylate
- Dimethyl sulfoxide
- tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate
Comparison: Butyl (2S)-oxolane-2-carboxylate is unique due to its specific ester group and the (2S)-oxolane-2-carboxylate moietyFor example, tert-Butyl (2S)-oxolane-2-carboxylate has a bulkier tert-butyl group, which can influence its reactivity and steric properties .
Properties
IUPAC Name |
butyl (2S)-oxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h8H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISPCZJMPXQANI-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460815 |
Source
|
Record name | CTK4D6792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178461-69-3 |
Source
|
Record name | CTK4D6792 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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